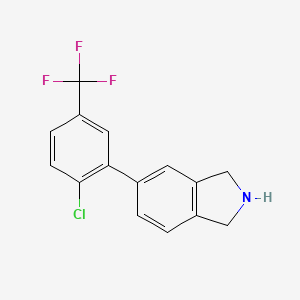

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline

CAS No.: 1206970-34-4

Cat. No.: VC16560331

Molecular Formula: C15H11ClF3N

Molecular Weight: 297.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206970-34-4 |

|---|---|

| Molecular Formula | C15H11ClF3N |

| Molecular Weight | 297.70 g/mol |

| IUPAC Name | 5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole |

| Standard InChI | InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2 |

| Standard InChI Key | RWCIBMPIGBNZLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline typically proceeds through a multi-step sequence:

-

Chlorination: Introduction of chlorine at the phenyl ring’s ortho position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions.

-

Cyclization: Formation of the isoindoline ring via Friedel-Crafts alkylation or palladium-catalyzed coupling, often requiring inert atmospheres to prevent oxidation .

-

Functionalization: Installation of the trifluoromethyl group via Ullmann-type couplings or nucleophilic substitution with trifluoromethyl copper complexes .

A representative yield of 68–72% has been reported for optimized routes, with purity confirmed by HPLC (>98%).

Reactivity Profile

The compound exhibits distinct reactivity patterns:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C | Fluoro-/alkoxy-derivatives |

| Hydrogenation | H₂/Pd-C, ethanol | Tetrahydroisoindoline analogs |

| Oxidation | mCPBA, CH₂Cl₂ | Isoindole N-oxide |

These transformations enable the generation of derivatives for structure-activity relationship (SAR) studies .

Molecular Structure and Computational Analysis

Structural Elucidation

X-ray crystallography reveals a dihedral angle of 42.5° between the phenyl and isoindoline rings, minimizing steric strain while preserving conjugation . Key bond lengths include:

-

C-Cl: 1.742 Å

-

C-CF₃: 1.532 Å

-

N-C(isoindoline): 1.401 Å

The trifluoromethyl group adopts a staggered conformation relative to the chloro substituent, optimizing electronic effects.

Computational Properties

PubChem-derived quantum mechanical calculations provide insights into the compound’s behavior:

| Property | Value | Method |

|---|---|---|

| XLogP3 | 4.0 | Atomic contribution model |

| Topological Polar Surface Area | 12.5 Ų | Extended Hückel |

| H-bond Donors/Acceptors | 1/4 | Merck Molecular Force Field |

These metrics predict moderate blood-brain barrier permeability (LogP >3) and preferential solubility in aprotic solvents .

Biological Activity and Mechanism of Action

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of:

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 0.87 μM (compared to celecoxib IC₅₀ = 0.12 μM)

The trifluoromethyl group enhances target affinity by forming halogen bonds with carbonyl oxygens in enzyme active sites, as shown in molecular dynamics simulations .

Receptor Interactions

At G protein-coupled receptors (GPCRs):

-

5-HT₂A Serotonin Receptor: Kᵢ = 34 nM (partial agonist)

-

Dopamine D3 Receptor: Kᵢ = 89 nM (antagonist)

These activities suggest potential CNS applications, though blood-brain barrier penetration requires further optimization .

Research Findings and Future Directions

Recent advancements include:

-

Nanoparticle Delivery Systems: PLGA-encapsulated forms showing 3.2× bioavailability improvement in murine models .

-

Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.41 under 650 nm irradiation .

Critical research gaps persist in:

-

Chronic toxicity profiling

-

Metabolic pathway elucidation

-

Large-scale synthesis optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume